
N-cyclohexyloxyphthalimide
Overview
Description
N-Cyclohexyloxyphthalimide is a phthalimide derivative characterized by a cyclohexyloxy (-O-cyclohexyl) substituent attached to the nitrogen atom of the phthalimide core. Phthalimide derivatives are widely used in organic synthesis, polymer chemistry, and industrial processes due to their stability and functional versatility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cyclohexylthiophthalimide
- Structure : Replaces the oxygen atom in the cyclohexyloxy group with sulfur (C₆H₁₁-S-).
- Key Properties: CAS No.: 17796-82-6 . Molecular Formula: C₁₄H₁₅NO₂S. Applications: Acts as a vulcanization accelerator in rubber production. Requires stringent safety protocols, including Material Safety Data Sheet (MSDS) compliance and spill management procedures .
- Safety : Unlike N-cyclohexyloxyphthalimide, its thiophthalimide counterpart demands hazard training and environmental spill reporting due to sulfur-related reactivity .
N-(Hexylthio)phthalimide
- Structure : Features a hexylthio (-S-hexyl) substituent.
- Key Properties: Molecular Formula: C₁₄H₁₇NO₂S. Molecular Weight: 263.36 g/mol .
- Comparison: The longer alkyl chain (hexyl vs.
3-Chloro-N-phenyl-phthalimide
- Structure : Chlorine substituent at the 3-position and phenyl group on nitrogen.
- Applications: Serves as a monomer for polyimide synthesis. High purity is critical for polymerization efficiency, contrasting with this compound’s likely role in oxidation or catalysis .
N-Hydroxyphthalimide (NHPI)
- Structure : Hydroxyl group (-OH) on nitrogen.
- Applications : Widely used as a catalyst in oxidation reactions (e.g., alkylaromatic oxidations). NHPI derivatives, including N-hydroxy-cis-cyclohexane-1,2-dicarboximide, enhance reaction selectivity .
- Safety : Requires precautions such as protective gloves and eye protection, similar to this compound’s handling needs .
N-Decylphthalimide
- Structure : Decyl (-C₁₀H₂₁) chain substituent.
Data Tables
Table 1: Structural and Functional Comparison
Compound | Substituent | Molecular Formula | CAS No. | Key Application |
---|---|---|---|---|
This compound | -O-cyclohexyl | C₁₄H₁₅NO₃ | Not provided | Oxidation catalysis* |
N-Cyclohexylthiophthalimide | -S-cyclohexyl | C₁₄H₁₅NO₂S | 17796-82-6 | Vulcanization accelerator |
N-(Hexylthio)phthalimide | -S-hexyl | C₁₄H₁₇NO₂S | Not provided | Polymer additives |
3-Chloro-N-phenyl-phthalimide | -Cl, -Ph | C₁₄H₈ClNO₂ | Not provided | Polyimide synthesis |
N-Hydroxyphthalimide | -OH | C₈H₅NO₃ | Not provided | Oxidation catalysis |
*Inferred from analogous N-hydroxyphthalimide applications .
Research Findings and Industrial Relevance
- Catalytic Efficiency: N-hydroxyphthalimide derivatives, including cyclohexane-based analogs, demonstrate superior selectivity in oxidation reactions compared to non-hydroxylated phthalimides .
- Structural Impact on Reactivity : Sulfur-containing derivatives (e.g., N-cyclohexylthiophthalimide) exhibit higher reactivity in vulcanization but require stricter safety protocols than oxygenated analogs .
- Purity Requirements : Halogenated phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) demand high purity for polymer synthesis, a factor less critical for alkyl-substituted variants .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-cyclohexyloxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO3/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
InChI Key |
PTZRSHDJQJUUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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